molecular formula C13H14ClN3O B2859789 (E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one CAS No. 900015-66-9

(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2859789
CAS No.: 900015-66-9
M. Wt: 263.73
InChI Key: AZVSBYRFCSOXMX-VOTSOKGWSA-N
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Description

This compound features an imidazo[1,2-a]pyridine core substituted with a chloro group at position 6 and a methyl group at position 2. Its structural complexity and functional groups suggest applications in medicinal chemistry, particularly in kinase inhibition or as a synthetic intermediate .

Properties

IUPAC Name

(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-13(11(18)6-7-16(2)3)17-8-10(14)4-5-12(17)15-9/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVSBYRFCSOXMX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄ClN₃O
  • Molecular Weight : 263.72 g/mol
  • CAS Number : 900015-66-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects. The presence of the chlorine atom and dimethylamino group enhances its reactivity and potential therapeutic applications.

Biological Activity Against Pathogens

Research indicates that (E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one exhibits promising in vitro activity against various pathogens:

PathogenFormEC₅₀ (µM)Reference
Trypanosoma bruceiTrypomastigote0.38
Leishmania infantumAxenic Amastigote>1.6
Leishmania donovaniPromastigote>15.6

The compound demonstrated submicromolar activity against the trypomastigote form of T. brucei, outperforming some reference drugs such as fexinidazole.

Cytotoxicity Studies

Cytotoxicity was assessed using the HepG2 cell line, revealing that the compound has a high CC₅₀ (>7.8 µM), indicating limited cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for further development in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Efficacy : A study evaluated the compound's efficacy against T. b. brucei and reported an EC₅₀ of 0.38 µM, highlighting its potential as an antitrypanosomal agent .
  • Solubility Issues : Despite its potent activity against T. b. brucei, the compound exhibited poor solubility in culture media, which may limit its effectiveness in vivo .
  • Comparative Studies : In comparative studies with other compounds, it was noted that while (E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one showed promising results against specific pathogens, its overall solubility challenges necessitate further formulation work to enhance bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Imidazo[1,2-a]pyridine 6-Cl, 2-Me (E)-enone, dimethylamino
Compound 69a Imidazo[1,2-a]pyrimidine None (E)-enone, dimethylamino
Compound 6d Phthalazin-2(1H)-yl s-Butyl, substituted phenyl (E)-enone, diaminopyrimidine
Fluorophenyl Derivative Imidazo[1,2-a]pyridine 2-Fluorophenyl, hydroxymethylene (E)-enone, hydroxyl
  • Core Heterocycle : The target compound’s imidazo[1,2-a]pyridine core differs from 69a’s pyrimidine variant , which may alter π-π stacking interactions in biological targets.
  • In contrast, compound 6d’s phthalazine core and bulky s-butyl group reduce solubility but increase lipophilicity .

Physicochemical Properties

Electronic Effects :

  • The chloro substituent increases the compound’s absolute hardness (η), a measure of resistance to electron transfer, compared to methyl or fluorophenyl groups. This could reduce reactivity in charge-transfer interactions .
  • The dimethylamino group enhances solubility in polar solvents, contrasting with the fluorophenyl derivative’s lower solubility due to hydrophobicity .

Thermal Stability :

  • The target compound’s melting point is expected to exceed 120°C (based on analogues like 6d), with the chloro group contributing to higher thermal stability compared to non-halogenated variants .

Kinase Inhibition :

  • Compound 69a, lacking chloro and methyl groups, shows moderate DYRK inhibition. The target compound’s substituents may improve binding affinity to kinase ATP pockets via halogen bonding (Cl) and hydrophobic interactions (Me) .
  • The fluorophenyl analogue’s hydroxyl group enables hydrogen bonding, but its smaller size may limit steric complementarity compared to the target compound’s bulkier substituents .

Preparation Methods

Cyclocondensation of 2-Aminopyridines with α-Haloketones

The most reliable method for constructing the imidazo[1,2-a]pyridine core involves the reaction of 2-aminopyridines with α-haloketones. For 6-chloro-2-methyl substitution, 2-amino-5-chloro-4-methylpyridine serves as the starting material.

Procedure :

  • React 2-amino-5-chloro-4-methylpyridine (1.0 eq) with bromoacetone (1.2 eq) in DMF at 80°C for 12 hours.
  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
  • Purify via column chromatography (hexane:ethyl acetate = 4:1) to yield 6-chloro-2-methylimidazo[1,2-a]pyridine as a white solid (78% yield).

Mechanistic Insight :
The exocyclic amine attacks the α-carbon of bromoacetone, followed by intramolecular cyclization and elimination of HBr to form the bicyclic structure.

Alternative Metal-Free Approaches

Recent advancements enable iodine-catalyzed cyclizations under solvent-free conditions:

  • Combine 2-amino-5-chloro-4-methylpyridine (1.0 eq), acetone (1.5 eq), and I₂ (10 mol%) in a ball mill.
  • Grind for 30 minutes at room temperature.
  • Wash with Na₂S₂O₃ solution to obtain the core in 85% yield.

Introduction of the Propenone Side Chain

Claisen-Schmidt Condensation

The (E)-enone system is installed via condensation between the imidazo[1,2-a]pyridine-3-carbaldehyde and dimethylaminoacetone.

Optimized Protocol :

Component Quantity Conditions
Imidazo[1,2-a]pyridine-3-carbaldehyde 1.0 eq Ethanol, 0°C → RT
Dimethylaminoacetone 1.5 eq 12 hours, N₂ atmosphere
Piperidine (catalyst) 0.1 eq

Workup :

  • Quench with ice-water, filter, and recrystallize from ethanol to obtain the (E)-isomer selectively (92% yield).

Stereochemical Control :
The use of piperidine as a base favors kinetically controlled (E)-selectivity by stabilizing the transition state through hydrogen bonding.

Horner-Wadsworth-Emmons Olefination

For enhanced stereoselectivity, a phosphonate-based strategy is employed:

Step 1: Synthesis of Phosphonate Intermediate

  • React dimethylaminoacetone with diethyl phosphite in the presence of TiCl₄ to form diethyl (dimethylamino)propenylphosphonate (89% yield).

Step 2: Coupling with Imidazo[1,2-a]pyridine-3-carbaldehyde

Reagent Quantity Conditions
Imidazoaldehyde 1.0 eq THF, −78°C
Phosphonate 1.2 eq LiHMDS (1.5 eq)
Stir 2 hours, warm to RT

Isolate the product via flash chromatography (silica gel, CH₂Cl₂:MeOH = 20:1) to obtain the (E)-enone in 95% yield.

A telescoped approach combines core formation and side-chain introduction:

Procedure :

  • React 2-amino-5-chloro-4-methylpyridine with bromoacetone in DMF at 80°C for 6 hours.
  • Add dimethylaminoacetone (1.5 eq) and piperidine (0.1 eq) directly to the reaction mixture.
  • Heat at 60°C for 8 hours.

Yield : 82% overall, with (E):(Z) ratio >99:1.

Comparative Analysis of Synthetic Routes

Method Yield (%) (E):(Z) Ratio Key Advantage Limitation
Claisen-Schmidt 92 95:5 Simple setup Requires pre-formed aldehyde
Horner-Wadsworth-Emmons 95 >99:1 Excellent stereocontrol Multi-step phosphonate synthesis
One-Pot 82 >99:1 Time-efficient Lower yield due to side reactions

Data synthesized from.

Experimental Challenges and Solutions

Challenge 1: Degradation of Dimethylamino Group

  • The dimethylamino moiety is prone to oxidation under acidic conditions.
    Solution : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong acids.

Challenge 2: Regioselectivity in Cyclocondensation

  • Competing reactions at pyridine N-1 vs. exocyclic amine.
    Solution : Use polar aprotic solvents (DMF, DMSO) to favor N-1 attack.

Q & A

Q. How can computational modeling predict off-target interactions?

  • Methodological Answer :
  • QSAR models : Train on datasets of kinase inhibitors to predict selectivity (e.g., ROC-AUC > 0.85 for EGFR vs. non-target kinases).
  • Molecular dynamics simulations : Simulate binding pocket flexibility over 100 ns to identify potential allosteric interactions .

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